

Spectroscopic data for methyl mandelate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl mandelate*

Cat. No.: *B057812*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Methyl Mandelate**

This guide provides a comprehensive overview of the spectroscopic data for **methyl mandelate** ($C_9H_{10}O_3$), a significant ester of mandelic acid.^{[1][2]} The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **methyl mandelate** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data below corresponds to spectra typically recorded in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **Methyl Mandelate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43-7.33	Multiplet	5H	Aromatic (C_6H_5)
5.18	Doublet	1H	Methine ($CH-OH$)
3.76	Singlet	3H	Methyl ($O-CH_3$)
3.45	Doublet	1H	Hydroxyl (OH)

Data sourced from The Royal Society of Chemistry.[3]

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl Mandelate**

Chemical Shift (δ) ppm	Assignment
174.1	Carbonyl ($C=O$)
138.2	Aromatic (C -ipso)
128.6	Aromatic (CH)
128.5	Aromatic (CH)
126.6	Aromatic (CH)
72.9	Methine ($CH-OH$)
53.0	Methoxy ($O-CH_3$)

Data sourced from The Royal Society of Chemistry and ChemicalBook.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for **Methyl Mandelate**

Wavenumber (cm ⁻¹)	Description	Functional Group
~3520	O-H stretch (sharp, monomeric)	Alcohol
3088-3031	C-H stretch (aromatic)	Aromatic Ring
2995, 2955	C-H stretch (aliphatic)	Methyl/Methine
~1735	C=O stretch	Ester
1497, 1456	C=C stretch (in-ring)	Aromatic Ring
1210, 1125	C-O stretch	Ester/Alcohol

Data primarily sourced from matrix isolation FTIR studies.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a fingerprint of the molecule's structure.

Table 4: Mass Spectrometry Data (Electron Ionization) for **Methyl Mandelate**

Mass-to-Charge (m/z)	Relative Intensity (%)	Assignment
166	~14	[M] ⁺ (Molecular Ion)
107	100	[M - COOCH ₃] ⁺
79	~51	[C ₆ H ₇] ⁺
77	~43	[C ₆ H ₅] ⁺ (Phenyl cation)

Data sourced from PubChem and The Royal Society of Chemistry.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of **methyl mandelate**.

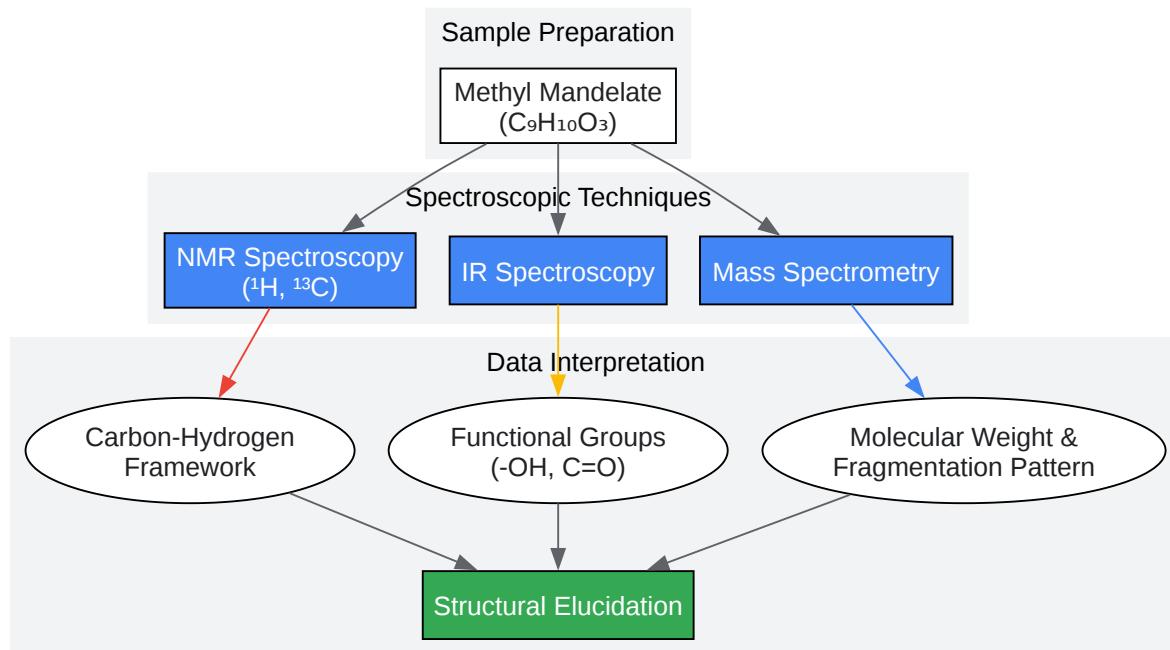
NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Dissolve 5-50 mg of **methyl mandelate** in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a 5mm NMR tube.[8] For ^1H NMR, a lower concentration (5-10 mg) is often sufficient, while ^{13}C NMR typically requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ^{13}C isotope.[8][9]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
- Data Acquisition (^1H NMR):
 - Tune and shim the spectrometer to optimize magnetic field homogeneity.
 - Acquire the spectrum at room temperature.
 - Reference the chemical shifts to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
 - Typically, 8 to 16 scans are sufficient.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using a standard pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[11]
 - A longer acquisition time is necessary; the number of scans can range from 128 to 1024 or more, depending on the sample concentration.[11][12]
 - Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.[11]
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.0 ppm).[10]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Integrate the signals in the ^1H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: For a liquid sample like **methyl mandelate**, no special preparation is needed. For a solid, a KBr pellet or a Nujol mull can be prepared.[13] The ATR technique is often simplest for liquids.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.[14]
 - Place a small drop of **methyl mandelate** directly onto the ATR crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)


- Sample Preparation: Dilute a small amount of **methyl mandelate** in a volatile organic solvent like methanol or dichloromethane. The concentration should be low (typically in the range of $\mu\text{g/mL}$ to ng/mL).
- Instrumentation: Use a mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[1][15]
- Data Acquisition:
 - If using GC-MS, inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

- In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion ($[M]^+$) and the major fragment ions. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The logical flow of analyzing an organic compound such as **methyl mandelate** using multiple spectroscopic techniques can be visualized as follows.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the structural analysis of **methyl mandelate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl mandelate [webbook.nist.gov]

- 3. rsc.org [rsc.org]
- 4. METHYL DL-MANDELATE(771-90-4) 13C NMR spectrum [chemicalbook.com]
- 5. (S)-(+)-Methyl mandelate(21210-43-5) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. rsc.org [rsc.org]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic data for methyl mandelate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057812#spectroscopic-data-for-methyl-mandelate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com